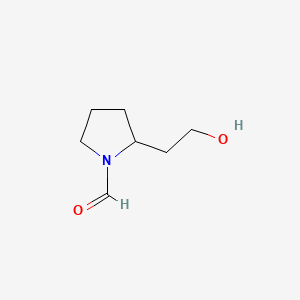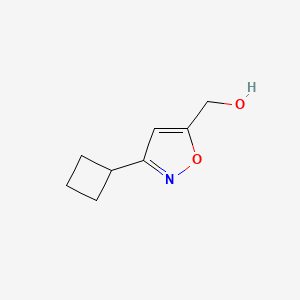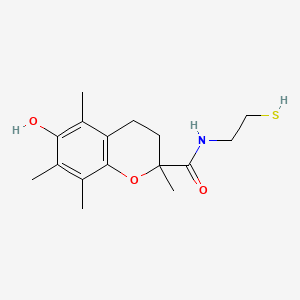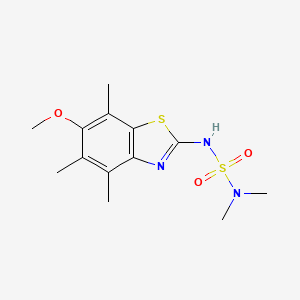
2-(Dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide is a chemical compound with the molecular formula C13H19N3O3S2 and a molecular weight of 329.44 g/mol . This compound is characterized by its benzothiazole core, which is substituted with methoxy and trimethyl groups, and a dimethylsulfuric diamide moiety.
Preparation Methods
The synthesis of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions: The methoxy and trimethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Dimethylsulfuric Diamide Moiety: This step involves the reaction of the benzothiazole derivative with dimethylsulfamide under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide can be compared with other benzothiazole derivatives, such as:
6-Methoxy-2-benzothiazolamine: Similar structure but lacks the dimethylsulfuric diamide moiety.
4,5,7-Trimethyl-2-benzothiazolamine: Similar structure but lacks the methoxy group.
2-Benzothiazolyl-N,N-dimethylsulfamide: Similar structure but lacks the methoxy and trimethyl groups.
The uniqueness of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide lies in its specific substitution pattern and the presence of the dimethylsulfuric diamide moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
120165-57-3 |
|---|---|
Molecular Formula |
C13H19N3O3S2 |
Molecular Weight |
329.433 |
IUPAC Name |
2-(dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H19N3O3S2/c1-7-8(2)11(19-6)9(3)12-10(7)14-13(20-12)15-21(17,18)16(4)5/h1-6H3,(H,14,15) |
InChI Key |
GCJGEPUZJKACOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)OC)C |
Synonyms |
Sulfamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride](/img/structure/B568203.png)
![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)
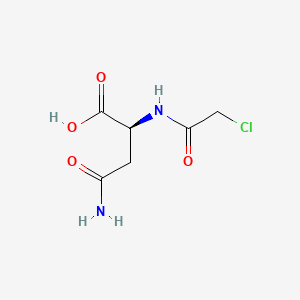
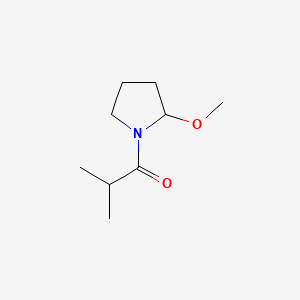
![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)

